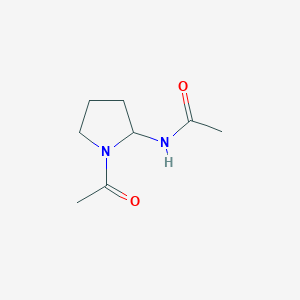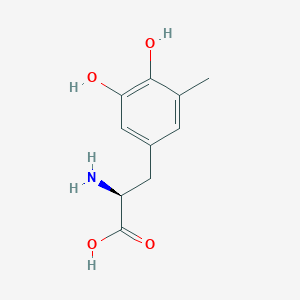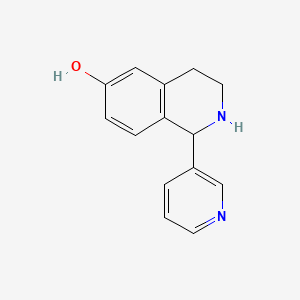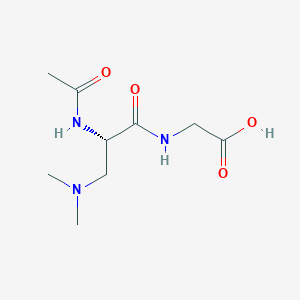![molecular formula C11H19NO5Si B12593008 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione CAS No. 639818-97-6](/img/structure/B12593008.png)
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione is a compound that combines the structural features of a pyrrole ring with a trimethoxysilyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrole derivative with a trimethoxysilylpropyl reagent. One common method includes the use of copper oxide (CuO) nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often involve mild temperatures and the use of solvents such as water or organic solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like CuO nanoparticles can enhance the efficiency and sustainability of the production process .
化学反応の分析
Types of Reactions
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trimethoxysilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a wide range of functionalized pyrrole derivatives .
科学的研究の応用
3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, including coatings, adhesives, and nanocomposites.
作用機序
The mechanism of action of 3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione involves its ability to form stable bonds with other molecules through its trimethoxysilyl group. This allows it to act as a coupling agent, facilitating the formation of complex structures. The molecular targets and pathways involved include interactions with hydroxyl and carboxyl groups, leading to the formation of covalent bonds that enhance the stability and functionality of the resulting compounds .
類似化合物との比較
Similar Compounds
1-Methyl-3-[3-(trimethoxysilyl)propyl]-1H-imidazol-3-ium chloride: Similar in structure but contains an imidazole ring instead of a pyrrole ring.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of a pyrrole ring.
Uniqueness
Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a versatile compound in scientific research and industrial applications .
特性
CAS番号 |
639818-97-6 |
|---|---|
分子式 |
C11H19NO5Si |
分子量 |
273.36 g/mol |
IUPAC名 |
3-methyl-1-(3-trimethoxysilylpropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C11H19NO5Si/c1-9-8-10(13)12(11(9)14)6-5-7-18(15-2,16-3)17-4/h8H,5-7H2,1-4H3 |
InChIキー |
NPMVAIQZLTVXHU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)N(C1=O)CCC[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[Methylenebis(sulfanediylmethylene)]bis(4,4-dimethyl-1,3-oxazolidine)](/img/structure/B12592935.png)


![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)


![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)






